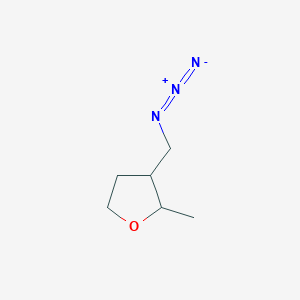

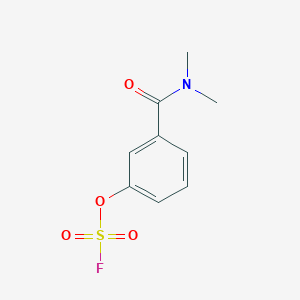

![molecular formula C20H16N4O3 B2416042 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946378-93-4](/img/structure/B2416042.png)

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1. The synthesis of dioxole functionalized metal–organic frameworks (MOFs) involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions2.Molecular Structure Analysis

The molecular structure of compounds containing benzo[d][1,3]dioxole, quinoxalin-5-yl, and pyrazol-1-yl groups would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving these compounds would be diverse and depend on the specific conditions and reagents used. For example, the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structures. For example, dioxole functionalized MOFs have been found to have different physical properties depending on the specific MOF structure2.Wissenschaftliche Forschungsanwendungen

Catalytic Behavior in Organic Compounds

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a derivative involving quinoxalin, has been researched for its potential in organic chemistry, particularly in forming NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that demonstrate good catalytic activities for ethylene reactivity, suggesting a potential application in polymerization processes (Sun et al., 2007).

Multicomponent Condensation Reactions

Research into multicomponent condensation reactions involving compounds like 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone reveals their utility in synthesizing various heterocyclic compounds. These reactions can be tuned to produce distinct tricyclic condensation products, which may have pharmaceutical and industrial applications (Chebanov et al., 2008).

Synthesis of Novel Compounds and Ultrasonic Irradiation Method

The synthesis of chalcone-substituted quinoxalines, including derivatives similar to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, has been enhanced using ultrasonic irradiation methods. These methods offer advantages like shorter reaction times and higher yields, indicating potential in streamlining the production of such compounds (Abdula et al., 2018).

Corrosion Inhibition

Studies have shown that quinoxalin-6-yl derivatives, which are structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, can act as effective corrosion inhibitors. These compounds demonstrate significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Olasunkanmi et al., 2015).

Pharmaceutical Applications

The synthesis of isoxazolequinoxaline derivatives has implications in the pharmaceutical industry, particularly in the development of anti-cancer drugs. These compounds, structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been studied for their potential in cancer treatment (Abad et al., 2021).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties. Proper safety precautions should be taken when handling these compounds.

Zukünftige Richtungen

Future research could focus on further exploring the synthesis, properties, and potential applications of compounds containing benzo[d][1,3]dioxol-5-yl, quinoxalin-5-yl, and pyrazol-1-yl groups.

Please note that this information is based on the general properties of the mentioned groups and may not directly apply to the specific compound you mentioned. For detailed information, specific studies on the compound would be required.

Eigenschaften

IUPAC Name |

1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSGABKGCQMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)